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Abstract
BMS-204352, also known as MaxiPost, is a synthetic fluoro-oxindole derivative that has been

extensively studied for its potent activity as an opener of the large-conductance calcium-

activated potassium (KCa1.1 or BK) channels. It also exhibits modulatory effects on voltage-

gated potassium channels of the KCNQ family. Developed by Bristol-Myers Squibb, BMS-

204352 was primarily investigated as a neuroprotective agent for the treatment of acute

ischemic stroke. Its mechanism of action involves hyperpolarizing neuronal cell membranes,

thereby reducing excitotoxicity and offering a potential therapeutic window in cerebrovascular

accidents. Despite promising preclinical data, BMS-204352 did not demonstrate superior

efficacy over placebo in Phase III clinical trials for stroke. This technical guide provides a

comprehensive overview of the core scientific and technical data related to BMS-204352,

focusing on its function as a KCa1.1 channel opener. It includes quantitative data on its

potency and efficacy, detailed experimental protocols for key assays, and visual

representations of its mechanism of action and experimental workflows.

Mechanism of Action: KCa1.1 Channel Activation
BMS-204352 is a potent and effective opener of two main subtypes of neuronal potassium

channels: the calcium-activated, big-conductance potassium (KCa) channels and the voltage-

dependent, non-inactivating potassium channels known as KCNQ channels.[1][2] In the context

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b1672837?utm_src=pdf-interest
https://pmc.ncbi.nlm.nih.gov/articles/PMC6741660/
https://pubmed.ncbi.nlm.nih.gov/12481191/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672837?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


of ischemic stroke, the primary therapeutic rationale for BMS-204352 centers on its ability to

open KCa1.1 channels.

During an ischemic event, excessive release of excitatory amino acids leads to neuronal

hyperexcitability and a pathological increase in intracellular calcium (Ca²⁺) levels.[1][2] KCa1.1

channels, when activated, allow the efflux of potassium ions (K⁺) from the neuron. This efflux

hyperpolarizes the cell membrane, making it less likely to fire action potentials. By opening

these channels, BMS-204352 enhances this natural neuroprotective mechanism, counteracting

the damaging effects of excitotoxicity.[1][2] The activation of KCa1.1 channels by BMS-204352

is dependent on both calcium concentration and voltage.[3]

Below is a diagram illustrating the signaling pathway of KCa1.1 channel activation and the

proposed mechanism of action for BMS-204352 in a neuron under ischemic conditions.
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BMS-204352 mechanism of action in ischemic stroke.

Quantitative Data
The following tables summarize the key quantitative data for BMS-204352 from preclinical and

clinical studies.

Table 1: In Vitro Potency of BMS-204352
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Channel
Target

Cell Type Method Parameter Value Reference

KCa1.1

(maxi-K)
HEK293

Outside-out

patch clamp
EC₅₀

392 nM (at

-48.4 mV)
[4][5]

KCNQ4 HEK293
Whole-cell

patch clamp
EC₅₀

2.4 µM (at

-30 mV)
[6]

KCNQ5 Not Specified Not Specified EC₅₀ 2.4 µM [4]

Table 2: In Vivo Efficacy of BMS-204352 in Rat Stroke Models

Animal Model
Dosing
Regimen (i.v.)

Outcome Result Reference

Spontaneously

Hypertensive

Rats (Permanent

MCAO)

0.3 mg/kg (2h

post-occlusion)

Cortical Infarct

Volume

Significant

reduction
[1][2]

Normotensive

Wistar Rats

(Permanent

MCAO)

1 µg/kg to 1

mg/kg

Cortical Infarct

Volume

Significant

reduction
[1][2]

Anesthetized

Rats
0.005 to 1 mg/kg

Population

Excitatory

Postsynaptic

Potentials

(pEPSPs)

Decrease [3]

Table 3: Pharmacokinetic Parameters of BMS-204352 in Rats (Intra-arterial Administration)
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Dose Gender

Cₘₐₓ
Ratio (vs.
0.4
mg/kg)

AUC
Ratio (vs.
0.4
mg/kg)

CLT
(ml/h/kg)

Vₛₛ
(ml/kg)

T₁/₂ (h)

0.4 mg/kg Male 1 1 879 - 3242
3621 -

8933
2.08 - 4.70

2.0 mg/kg Male 7 6 " " "

5.0 mg/kg Male 18 20 " " "

10.0 mg/kg Male 31 42 " " "

0.4 mg/kg Female 1 1 " " "

2.0 mg/kg Female 7 12 " " "

5.0 mg/kg Female 22 29 " " "

10.0 mg/kg Female 51 77 " " "

Data adapted from Krishna et al., 2002.

Table 4: Human Clinical Trial Dosing

Phase
Patient
Population

Dosing
Regimen (i.v.)

Outcome Reference

Phase II Acute Stroke

0.1 - 2 mg/kg

(within 48h of

onset)

Well-tolerated [1][2]

Healthy

Volunteers

Single and

multiple doses

0.001 - 0.2

mg/kg

Safe and well-

tolerated
[1][2]

Experimental Protocols
Electrophysiological Recording of KCa1.1 Channel
Activity
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The effects of BMS-204352 on KCa1.1 channels were primarily assessed using patch-clamp

electrophysiology on cells heterologously expressing the channel.

Objective: To determine the potency and efficacy of BMS-204352 in activating KCa1.1

channels.

Methodology: Outside-Out Patch Clamp on HEK293 Cells

Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured under

standard conditions and transfected with cDNA encoding the human KCa1.1 alpha subunit.

Pipette Preparation: Borosilicate glass pipettes are pulled to a resistance of 2-5 MΩ when

filled with intracellular solution.

Solutions:

Intracellular (Pipette) Solution (in mM): 140 KCl, 2 MgCl₂, 10 HEPES, and varying

concentrations of free Ca²⁺ buffered with EGTA, pH adjusted to 7.2 with KOH.

Extracellular (Bath) Solution (in mM): 140 KCl, 2 MgCl₂, 10 HEPES, pH adjusted to 7.2

with KOH. Symmetrical K⁺ is used to set the reversal potential to 0 mV.

Recording:

Establish a whole-cell configuration.

Slowly pull the pipette away from the cell to form an outside-out patch of membrane

containing the KCa1.1 channels.

Hold the membrane potential at a negative value (e.g., -50 mV) and apply depolarizing

voltage steps to elicit channel opening.

Perfuse the patch with the bath solution containing various concentrations of BMS-

204352.

Data Analysis: Measure the increase in K⁺ current in the presence of BMS-204352

compared to baseline. Plot concentration-response curves to determine the EC₅₀.
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The following diagram outlines the workflow for this electrophysiological experiment.
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Workflow for electrophysiological characterization.

In Vivo Model of Acute Focal Stroke
The neuroprotective effects of BMS-204352 were evaluated in a rat model of middle cerebral

artery occlusion (MCAO).
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Objective: To assess the ability of BMS-204352 to reduce infarct volume following an induced

stroke.

Methodology: Middle Cerebral Artery Occlusion (MCAO) in Rats

Animal Preparation: Anesthetize male Wistar or spontaneously hypertensive rats. Monitor

and maintain body temperature at 37°C.

Surgical Procedure:

Make a midline cervical incision and expose the common carotid artery (CCA), external

carotid artery (ECA), and internal carotid artery (ICA).

Ligate the distal ECA.

Insert a nylon monofilament suture with a rounded tip into the ECA and advance it into the

ICA until it occludes the origin of the middle cerebral artery (MCA).

Occlusion and Reperfusion: For permanent MCAO, the suture is left in place. For transient

MCAO, the suture is withdrawn after a defined period (e.g., 90 minutes) to allow reperfusion.

Drug Administration: Administer BMS-204352 or vehicle intravenously at a specified time

point post-occlusion (e.g., 2 hours).

Outcome Assessment:

After a survival period (e.g., 24 hours), euthanize the animal and harvest the brain.

Slice the brain into coronal sections.

Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue

red, leaving the infarcted tissue unstained (white).

Quantify the infarct volume using image analysis software.

The logical flow of the MCAO experiment is depicted below.
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Experimental workflow for the MCAO stroke model.

Structure-Activity Relationships
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Systematic structure-activity relationship (SAR) studies on BMS-204352 and its analogs have

been conducted to understand the chemical features essential for KCa1.1 channel opening

activity. While detailed proprietary data from Bristol-Myers Squibb is not fully public, the core

structure of the fluoro-oxindole is critical. The S-(+)-enantiomer of BMS-204352 is the more

active form. Modifications to the phenyl ring and the oxindole core can significantly impact

potency and selectivity.

Conclusion
BMS-204352 is a potent opener of KCa1.1 channels with well-documented neuroprotective

effects in preclinical models of ischemic stroke. Its mechanism of action, centered on reducing

neuronal hyperexcitability, is a sound therapeutic strategy. The data presented in this guide,

including its in vitro potency, in vivo efficacy, and pharmacokinetic profile, provide a solid

foundation for understanding its pharmacological properties. Although it did not meet its

primary endpoint in large-scale clinical trials for stroke, the excellent safety profile of BMS-

204352 and its clear mechanism of action make it a valuable tool for research into the role of

KCa1.1 channels in various physiological and pathological processes. Furthermore, it remains

a candidate for repurposing in other indications characterized by neuronal hyperexcitability.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [An In-depth Technical Guide to BMS-204352: A KCa1.1
Channel Opener]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1672837#bms-204352-as-a-kca1-1-channel-opener]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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